N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine
Description
N-[(3-Fluoro-2-methylphenyl)methyl]cyclopropanamine is a secondary amine featuring a cyclopropylamine moiety attached to a substituted benzyl group. The benzyl group is modified with a fluorine atom at the 3-position and a methyl group at the 2-position of the phenyl ring. According to , it has been marketed as a building block by CymitQuimica but is currently discontinued, limiting its availability for research .
Properties
IUPAC Name |
N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14FN/c1-8-9(3-2-4-11(8)12)7-13-10-5-6-10/h2-4,10,13H,5-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTIIWMOYVFPRJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)CNC2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14FN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine typically involves the reaction of 3-fluoro-2-methylbenzyl chloride with cyclopropylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table compares N-[(3-Fluoro-2-methylphenyl)methyl]cyclopropanamine with structurally related cyclopropanamine derivatives:
Key Structural and Functional Differences
- Substituent Effects: The 3-fluoro-2-methylphenyl group in the target compound provides steric hindrance and electronic modulation distinct from simpler analogues like N-(4-methylbenzyl)cyclopropanamine . Heteroaromatic Analogues: Compounds like N-(Quinolin-4-ylmethyl)cyclopropanamine introduce π-π stacking capabilities due to the quinoline moiety, which may improve pharmacokinetic properties .
Pharmacological Potential
- N-[(1H-Indol-2-yl)methyl]cyclopropanamine hydrochloride () is noted as a "versatile scaffold," implying utility in central nervous system (CNS) drug development due to indole’s prevalence in neurotransmitters .
- N-(Quinolin-4-ylmethyl)cyclopropanamine () could serve as a precursor for antimalarial or anticancer agents, leveraging quinoline’s established bioactivity .
Biological Activity
N-[(3-fluoro-2-methylphenyl)methyl]cyclopropanamine is an organic compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on specific biological pathways, and relevant research findings.
Chemical Structure and Properties
This compound features a cyclopropane ring connected to an amine group, which is further linked to a benzene ring substituted with a fluorine atom and a methyl group. Its molecular formula is , and it has a molecular weight of 183.24 g/mol. The compound's unique structure contributes to its biological activity and potential interactions with various molecular targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Key mechanisms include:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, which can alter cellular functions.
- Receptor Binding: It can bind to certain receptors, influencing signaling pathways that regulate physiological processes.
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that this compound may have antimicrobial effects against certain bacterial strains.
- Antiviral Activity: Investigations into its antiviral potential are ongoing, with some evidence supporting its efficacy against viral pathogens.
- Neuroprotective Effects: There is emerging research indicating that the compound may protect neuronal cells from toxicity associated with neurodegenerative diseases.
Table 1: Summary of Biological Activities
Case Study: Neuroprotection in Parkinson’s Disease Models
A significant study explored the neuroprotective effects of this compound in models of Parkinson's disease. The compound was shown to rescue dopamine neurons from α-synuclein toxicity in both in vitro and in vivo settings. This effect was attributed to the compound's ability to modulate oxidative stress pathways, which are critical in neurodegenerative processes.
Future Directions
Further research is needed to elucidate the precise molecular targets and pathways influenced by this compound. Potential areas for future investigation include:
- Mechanistic Studies: Detailed studies on how the compound interacts at the molecular level with enzymes and receptors.
- Clinical Trials: Evaluation of its efficacy and safety in clinical settings for treating various diseases.
- Synthesis of Derivatives: Exploring modifications to enhance its biological activity and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
